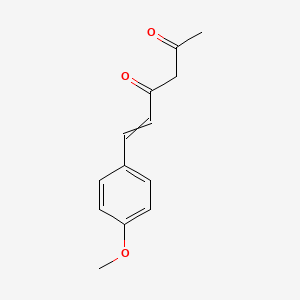
6-(4-Methoxyphenyl)hex-5-ene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)hex-5-ene-2,4-dione is an organic compound with the molecular formula C13H14O3. It is structurally similar to curcumin and is often used in the study of organic reaction mechanisms. This compound is of interest in various fields of research, including synthetic chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)hex-5-ene-2,4-dione typically involves the reaction of 4-methoxybenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by an aldol condensation to form the desired product .
Industrial Production Methods
The process may involve optimization of reaction parameters such as temperature, solvent, and catalyst to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)hex-5-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(4-Methoxyphenyl)hex-5-ene-2,4-dione has several scientific research applications:
Chemistry: Used in the study of organic reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)hex-5-ene-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s structural similarity to curcumin suggests it may exert effects through modulation of signaling pathways involved in inflammation and oxidative stress. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
6-(4-Methoxyphenyl)hex-5-ene-2,4-dione is structurally similar to curcumin and other diarylheptanoids. Compared to curcumin, it has a methoxy group instead of a hydroxyl group, which may influence its reactivity and biological activity. Similar compounds include:
Curcumin: Known for its anti-inflammatory and antioxidant properties.
Demethoxycurcumin: Lacks one methoxy group compared to curcumin.
Bisdemethoxycurcumin: Lacks both methoxy groups present in curcumin.
These structural differences can lead to variations in their chemical reactivity and biological effects, highlighting the uniqueness of this compound .
Properties
CAS No. |
114591-18-3 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)hex-5-ene-2,4-dione |
InChI |
InChI=1S/C13H14O3/c1-10(14)9-12(15)6-3-11-4-7-13(16-2)8-5-11/h3-8H,9H2,1-2H3 |
InChI Key |
MCLOSNALELLWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















